molecular formula C17H15N3O2S B11277468 2-(2-acetamidothiazol-4-yl)-N-(naphthalen-1-yl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11277468
M. Wt: 325.4 g/mol
InChI Key: NCYSQLNMNUAOAJ-UHFFFAOYSA-N
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Description

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a naphthalene moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Naphthalene Derivative: The acetylated thiazole is coupled with a naphthalene derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the amide groups or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole rings are often used as ligands in catalytic processes.

    Material Science:

Biology

    Enzyme Inhibition: Thiazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: The compound could be explored for its potential antibacterial or antifungal properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

    Dyes and Pigments: Naphthalene derivatives are often used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The thiazole ring and naphthalene moiety could interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminothiazol-4-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(2-Hydroxythiazol-4-yl)-N-(naphthalen-1-yl)acetamide

Uniqueness

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both a thiazole ring and a naphthalene moiety, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C17H15N3O2S/c1-11(21)18-17-19-13(10-23-17)9-16(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-8,10H,9H2,1H3,(H,20,22)(H,18,19,21)

InChI Key

NCYSQLNMNUAOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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